molecular formula C13H11N3 B1358681 3-Phenyl-1H-indazol-5-amine CAS No. 395099-05-5

3-Phenyl-1H-indazol-5-amine

Cat. No. B1358681
M. Wt: 209.25 g/mol
InChI Key: MOBJHQPTGMYKCJ-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indazol-5-amine is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The empirical formula for this compound is C13H11N3 and it has a molecular weight of 209.25 .


Synthesis Analysis

Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-indazol-5-amine is characterized by a pyrazole fused to a benzene . The SMILES string representation of the molecule is NC1=CC=C2NN=C (C2=C1)C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

3-Phenyl-1H-indazol-5-amine is a solid compound . Its empirical formula is C13H11N3 and it has a molecular weight of 209.25 .

Scientific Research Applications

Synthesis Methods

  • Pd-catalyzed Suzuki–Miyaura Cross-Coupling Reaction : A method for synthesizing various 3-aryl-1H-indazol-5-amine derivatives using Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions was developed. This method employs dioxane/H2O as solvent, Pd(OAc)2 and RuPhos as the catalyst system, and K3PO4 as a base, yielding good to excellent results (Wang et al., 2015).

Structural and Spectroscopic Studies

  • Crystal Structure and Tautomerism : The structural and spectroscopic features, including prototropic tautomerism and photophysical properties, of various indazole derivatives have been studied. X-ray diffraction and DFT studies were conducted to resolve structural ambiguities, providing insight into the molecular properties of these compounds (Rana & Chaudhary, 2021).

Photophysical Studies

  • Photoinduced Molecular Rearrangements : Research on the photochemistry of certain 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles showed the formation of indazoles under specific conditions. This highlights the potential of indazoles in photophysical applications and their behavior under photochemical conditions (Buscemi et al., 1996).

Biological and Medicinal Applications

  • Antitumor Activity : Certain indazole derivatives, such as 3-amino-4-morpholino-1H-indazole-1-carbonyl-N-phenylcyclopropane-1-carboxamide, have shown distinct effective inhibition on the proliferation of various cancer cell lines. This suggests their potential use in cancer therapy (Lu et al., 2020).

Combinatorial Synthesis and Chemical Properties

  • **Combinatorial Synthesis of Heterocycles**: Indazole derivatives have been synthesized using combinatorial methods, leading to the creation of novel heterocyclic compounds. These methods highlight the versatility of indazoles in synthesizing diverse molecular structures (Li et al., 2013).

Safety And Hazards

The safety information available indicates that 3-Phenyl-1H-indazol-5-amine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral according to the GHS classification .

properties

IUPAC Name

3-phenyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBJHQPTGMYKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626016
Record name 3-Phenyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-indazol-5-amine

CAS RN

395099-05-5
Record name 3-Phenyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-3-phenyl-1H-indazole can be obtained as described in Example 4 from 5 g of 5-nitro-3-phenyl-1H-indazole, 75 ml of ethanol, 77.5 g of ferrous sulfate, 65 ml of water and 50 ml of 32% aqueous ammonia. 2.1 g of 5-amino-3-phenyl-1H-indazole are thus obtained in the form of a white powder melting at 62° C.
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate
Quantity
77.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A suspension of 5-nitro-3-phenyl-1H-indazole (0.239 g, 1.0 mmol) and palladium (10 wt % on activated carbon, 30 mg) in ethyl acetate (10 mL) was stirred under hydrogen at ambient temperature for 18 hours. It was filtered with celite and washed with ethyl acetate. The filtrate was concentrated and the residue was then purified by chromatography (SiO2, 30–50% ethyl acetate/hexane) to provide the title compound (0.184 g, 88% yield): mp 104° C.; 1H NMR (CDCl3) δ 10.40 (br s, 1H), 7.94 (d, 2H), 7.51 (m, 2H), 7.20–7.42 (m, 3H), 6.90 (m, 1H), 3.6 (br, 2H); EI-MS (m/z) 209 [M]+.
Quantity
0.239 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AW Garofalo, J Bright, S De Lombaert… - Journal of Medicinal …, 2020 - ACS Publications
… To a solution of ester 65 (70 mg, 0.3 mmol) and 3-phenyl-1H-indazol-5-amine (93 mg, 0.44 mmol) in anhydrous toluene (3 mL) was added Al(CH 3 ) 3 (2 M in toluene, 0.44 mL, 0.89 …
Number of citations: 26 pubs.acs.org

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